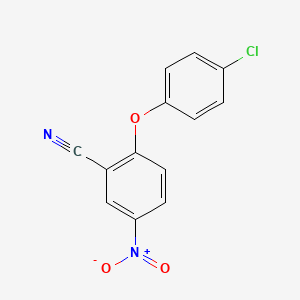
(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of fluorine, iodine, and oxazolidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a fluorinated aromatic compound, followed by the formation of the oxazolidinone ring through cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or antiviral agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The oxazolidinone ring may also play a role in stabilizing the compound and enhancing its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroaniline: A simpler fluorinated aromatic compound used in various chemical syntheses.
3-Fluoro-4-iodoaniline: Similar in structure but lacks the oxazolidinone ring, making it less versatile.
3-Fluoro-4-iodo-phenyl)-methyl-amine: Another related compound with different functional groups.
Uniqueness
(r)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of both fluorine and iodine atoms, along with the oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H9FINO3 |
|---|---|
Molekulargewicht |
337.09 g/mol |
IUPAC-Name |
3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9FINO3/c11-8-3-6(1-2-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2 |
InChI-Schlüssel |
DIDJTOBWBNSVKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B8774196.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B8774203.png)


![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
